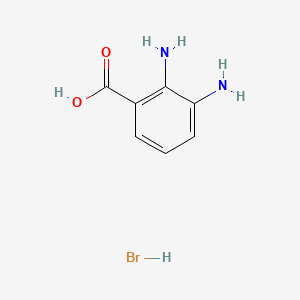
2,3-Diaminobenzoic acid hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diaminobenzoic acid hydrobromide: is a chemical compound with the molecular formula C7H9BrN2O2 and a molecular weight of 233.07 . It is a derivative of benzoic acid, where two amino groups are substituted at the 2nd and 3rd positions of the benzene ring, and it is combined with hydrobromic acid to form the hydrobromide salt . This compound is widely used in various scientific research fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diaminobenzoic acid hydrobromide typically involves the reduction of 2,3-dinitrobenzoic acid. The reduction can be carried out using different methods, such as:
Iron Powder Reduction: This method involves the reduction of 2,3-dinitrobenzoic acid using iron powder in an acidic medium.
Hydrazine Reduction: Hydrazine can be used as a reducing agent to convert 2,3-dinitrobenzoic acid to 2,3-diaminobenzoic acid.
Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a catalyst, such as palladium on carbon, to reduce 2,3-dinitrobenzoic acid.
Industrial Production Methods: In industrial settings, the catalytic hydrogenation method is often preferred due to its efficiency and scalability. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Diaminobenzoic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce different amine derivatives .
Wissenschaftliche Forschungsanwendungen
2,3-Diaminobenzoic acid hydrobromide has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2,3-diaminobenzoic acid hydrobromide involves its interaction with various molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and interact with enzymes and proteins, affecting their activity and function . Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2,4-Diaminobenzoic Acid: Similar to 2,3-diaminobenzoic acid but with amino groups at the 2nd and 4th positions.
3,5-Diaminobenzoic Acid: Has amino groups at the 3rd and 5th positions.
2,3-Dihydroxybenzoic Acid: Contains hydroxyl groups instead of amino groups at the 2nd and 3rd positions.
Uniqueness: 2,3-Diaminobenzoic acid hydrobromide is unique due to the specific positioning of its amino groups, which allows it to participate in distinct chemical reactions and interactions compared to its isomers and other similar compounds . This unique structure makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H9BrN2O2 |
|---|---|
Molekulargewicht |
233.06 g/mol |
IUPAC-Name |
2,3-diaminobenzoic acid;hydrobromide |
InChI |
InChI=1S/C7H8N2O2.BrH/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,8-9H2,(H,10,11);1H |
InChI-Schlüssel |
IGSUMTWHTBRRQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)N)N)C(=O)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




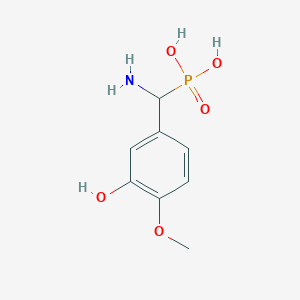
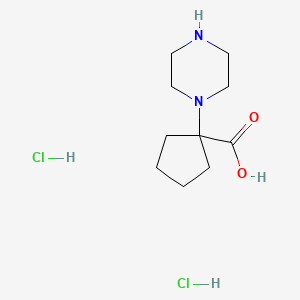
![1-{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B15318363.png)



![2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicacidhydrochloride](/img/structure/B15318392.png)
![6-Oxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B15318393.png)
![N-benzyl-N-methyl-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B15318402.png)
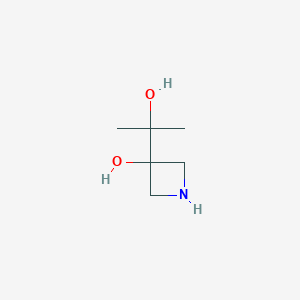
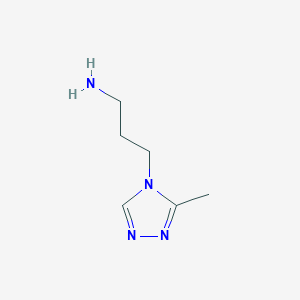
![8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B15318422.png)
